REACTION_SMILES
|
[CH2:40]([Cl:41])[Cl:42].[CH3:12][O:13][c:14]1[cH:15][cH:16][c:17]([P:18]2(=[S:21])[S:19][P:20]([c:22]3[cH:23][cH:24][c:25]([O:26][CH3:27])[cH:28][cH:29]3)(=[S:30])[S:31]2)[cH:32][cH:33]1.[CH3:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].[CH3:43][c:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1.[CH3:50][C:51](=[O:52])[OH:53].[c:1]1([CH2:7][CH2:8][C:9](=[O:10])[NH2:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][CH2:8][C:9]([NH2:11])=[S:21])[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=S)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |